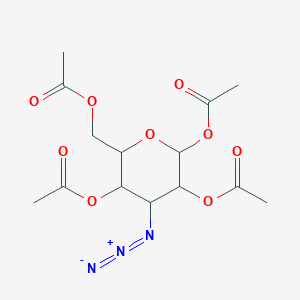
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropyran ring, introduction of the azido group, and acetylation of the hydroxyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: Conversion of the azido group to other functional groups.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions involving the azido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield primary amines, while oxidation can produce nitro compounds.
Scientific Research Applications
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5R,6R)-6-(Hydroxymethyl)-4-azidotetrahydro-2H-pyran-2,3,5-triyl triacetate
- (3R,4S,5R,6R)-6-(Methoxymethyl)-4-azidotetrahydro-2H-pyran-2,3,5-triyl triacetate
Uniqueness
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose is unique due to its acetoxymethyl group, which enhances its reactivity and solubility compared to similar compounds. This makes it particularly useful in applications requiring high reactivity and specificity.
Properties
Molecular Formula |
C14H19N3O9 |
|---|---|
Molecular Weight |
373.32 g/mol |
IUPAC Name |
(3,5,6-triacetyloxy-4-azidooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)11(16-17-15)13(24-8(3)20)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3 |
InChI Key |
LJICGUPPWNZTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)







![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)



